Sirt2 Inhibitory Potency: 7-Bromo Substitution Confers ~2-Fold Improvement Over Unsubstituted Naphthalene Parent
In a systematic SAR study of aminothiazole-based Sirt2 inhibitors (Schiedel et al., J. Med. Chem. 2016), replacement of the unsubstituted naphthalen-1-ylmethyl group (compound 10a) with a 7-bromonaphthalen-1-ylmethyl group (compound 14d) improved hSirt2 inhibitory potency approximately 2.1-fold, from IC₅₀ = 0.44 ± 0.08 μM to IC₅₀ = 0.21 ± 0.02 μM [1]. The 7-chloro analog (compound 14a) showed IC₅₀ = 0.18 ± 0.02 μM, indicating that 7-position halogenation generally enhances potency relative to the parent. The authors explicitly stated: 'we improved the in vitro activity of our lead structure by a chlorination or bromination of the naphthyl residue in position 7' [1]. Importantly, alternative substitution patterns—including 6-chloronaphthalen-1-yl and 2-methylnaphthalen-1-yl—produced substantially weaker inhibition, confirming that the 7-position is a privileged site for potency enhancement within this chemotype [1].
| Evidence Dimension | hSirt2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.21 ± 0.02 μM (compound 14d; 7-bromonaphthalen-1-ylmethyl aminothiazole) |
| Comparator Or Baseline | IC₅₀ = 0.44 ± 0.08 μM (compound 10a; unsubstituted naphthalen-1-ylmethyl aminothiazole); IC₅₀ = 0.18 ± 0.02 μM (compound 14a; 7-chloronaphthalen-1-ylmethyl aminothiazole) |
| Quantified Difference | ~2.1-fold improvement vs. unsubstituted naphthalene parent; 7-chloro is 1.17-fold more potent than 7-bromo within this scaffold |
| Conditions | Recombinant human Sirt2 in vitro enzymatic assay; NAD⁺-dependent deacetylase activity measured via fluorescence-based assay [1] |
Why This Matters
For medicinal chemistry programs targeting Sirt2 or related sirtuin isoforms, the 7-bromo substitution provides a reproducible ~2-fold potency gain over the unsubstituted naphthalene scaffold, a magnitude of improvement that can be decisive in hit-to-lead optimization, while the 7-chloro and 7-bromo analogs offer distinct physicochemical trade-offs (lipophilicity, metabolic stability) for fine-tuning lead candidates.
- [1] Schiedel M, Rumpf T, Karaman B, Lehotzky A, Oláh J, Gerhardt S, Ovádi J, Sippl W, Einsle O, Jung M. Aminothiazoles as Potent and Selective Sirt2 Inhibitors: A Structure-Activity Relationship Study. J Med Chem, 2016, 59, 1599–1612. DOI: 10.1021/acs.jmedchem.5b01517. PubMed: 26696402. View Source
